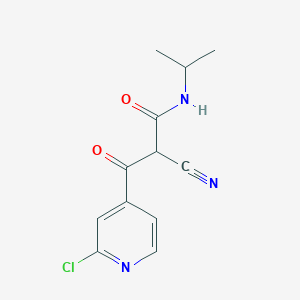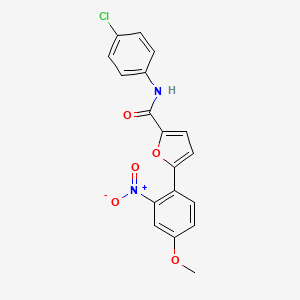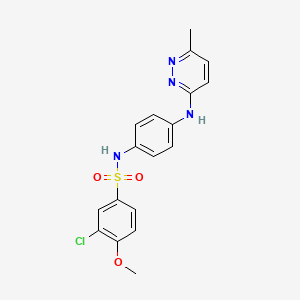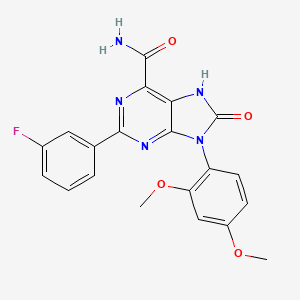![molecular formula C14H7Cl2N3O3S2 B2541494 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 328038-35-3](/img/structure/B2541494.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H7Cl2N3O3S2 and its molecular weight is 400.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
A study by Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds related to N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide. These compounds showed potential in dyeing polyester fabrics, and their color characteristics and fastness properties were investigated. Importantly, these novel compounds exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting their potential application in the production of sterile or biologically active fabrics for various life applications (Khalifa et al., 2015).
Radiosensitization and Cytotoxicity
Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, which are structurally related to this compound, to evaluate their effectiveness as radiosensitizers and bioreductively activated cytotoxins. These compounds showed potential in sensitizing hypoxic mammalian cells to radiation and selectively targeting cancer cells (Threadgill et al., 1991).
Inhibition of Poly(ADP-ribose)polymerase (PARP)
Shinkwin et al. (1999) focused on the synthesis of thiophenecarboxamides, which are structurally similar to this compound, for evaluating their inhibition of poly(ADP-ribose)polymerase (PARP). PARP inhibitors can potentiate radiotherapy and chemotherapy in cancer by inhibiting DNA repair. This research indicated the potential use of these compounds in cancer therapy (Shinkwin et al., 1999).
Antimicrobial Activities
Akbari et al. (2008) synthesized compounds structurally related to this compound and evaluated them for antimicrobial activities. Some of these compounds exhibited significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).
Synthesis and Characterization
Research by Talupur et al. (2021) involved the synthesis of compounds related to this compound and their characterization using spectroscopic techniques. This research contributes to the understanding of the chemical nature and potential applications of these compounds in various fields (Talupur et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various enzymes and receptors .
Mode of Action
It is suggested that similar compounds may inhibit certain signaling pathways .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have shown potential inhibitory activity against certain types of cells .
Action Environment
The importance of environmental considerations in the synthesis and use of similar compounds has been highlighted .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S2/c15-8-2-1-7(5-9(8)16)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJLPKHWPWKOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)







![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)



![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
